Product packaging for JTE-052(Cat. No.:)

JTE-052

Cat. No.: B1574636
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JTE-052, also known as delgocitinib, is a novel, potent adenosine triphosphate (ATP)-competitive inhibitor of the Janus kinase (JAK) family, inhibiting JAK1, JAK2, JAK3, and Tyk2 enzymes . This pan-JAK inhibitory profile allows it to broadly suppress cytokine signaling pathways evoked by IL-2, IL-4, IL-6, IL-13, IL-23, GM-CSF, and IFN-α, which are critical in both innate and acquired immunity . In vitro, this compound has been shown to inhibit the activation and function of a wide range of human inflammatory cells, including T cells, B cells, monocytes, and mast cells . It effectively regulates T cell activation, proliferation, and differentiation, thereby downmodulating antigen-specific immune responses in models like contact hypersensitivity . Furthermore, its efficacy extends to suppressing Th1-, Th2-, and Th17-type inflammatory responses, highlighting its broad utility in immunology research . Preclinical in vivo studies demonstrate that this compound ameliorates skin inflammation and chronic dermatitis in rodent models, showing superior efficacy to conventional agents like ciclosporin and methotrexate . Notably, research indicates that this compound improves skin barrier function by suppressing IL-4/IL-13-mediated STAT3 signaling and promoting the production of key differentiation proteins like filaggrin and loricrin in keratinocytes . Its therapeutic potential has been investigated both via oral administration and topical application, with topical formulations effectively ameliorating dermatitis without causing the skin thinning associated with corticosteroids . The chemical is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JTE-052;  JTE 052;  JTE 052.

Origin of Product

United States

Molecular and Cellular Pharmacology of Jte 052

Mechanism of Action as a Pan-Janus Kinase Inhibitor

JTE-052 exerts its therapeutic effects by inhibiting the Janus kinase family of enzymes, which are crucial intracellular tyrosine kinases involved in the signaling pathways of numerous cytokines and growth factors. nih.govnih.govhmpgloballearningnetwork.com

ATP-Competitive Inhibition Profile

This compound selectively inhibits JAK activity in an adenosine (B11128) triphosphate (ATP)-competitive manner. nih.govmedchemexpress.comresearchgate.netresearchgate.netguidetopharmacology.orgunisi.itmdpi.com This means that this compound competes with ATP for binding to the catalytic ATP-binding site within the JAK enzymes, thereby preventing their autophosphorylation and subsequent activation. researchgate.netmdpi.comactasdermo.org

Specificity and Potency Against JAK1, JAK2, JAK3, and Tyk2 Subtypes

In enzymatic assays, this compound demonstrates potent inhibition across all JAK subtypes. Its inhibitory activity is particularly strong against JAK1 and JAK2, with slightly weaker potency observed for JAK3 and Tyk2. nih.govmedchemexpress.comresearchgate.netmedchemexpress.comcaymanchem.com

The following table summarizes the IC50 and Ki values of this compound for each JAK subtype:

JAK SubtypeIC50 (nM)Ki (nM)
JAK12.8 ± 0.62.1 ± 0.3
JAK22.6 ± 0.21.7 ± 0.0
JAK313 ± 05.5 ± 0.3
Tyk258 ± 914 ± 1

Data are presented as mean ± SEM. nih.govmedchemexpress.comresearchgate.net

This compound exhibits high specificity for JAK family kinases. At concentrations up to 1,000 nM, this compound did not inhibit any other kinases tested in a KinaseProfiler™ assay, with the exception of ROCK-II. nih.govresearchgate.net This indicates a favorable selectivity profile for this compound within the kinase landscape. nih.gov

Modulation of Cytokine Signaling Pathways by this compound

The inhibition of JAK enzymes by this compound directly impacts the downstream signaling of various cytokines, which are critical mediators of inflammatory and immune responses. nih.govresearchgate.netdrugbank.comnih.gov

Inhibition of Interleukin-Mediated Signaling (e.g., IL-2, IL-4, IL-5, IL-6, IL-13, IL-23, IL-31)

This compound effectively inhibits cytokine signaling pathways initiated by various interleukins. nih.govmedchemexpress.comresearchgate.netdrugbank.com This inhibition is observed in cell-based assays where this compound suppresses the phosphorylation of STAT proteins induced by these cytokines. nih.govmedchemexpress.com

The following table details the IC50 values of this compound for inhibiting STAT phosphorylation induced by specific interleukins:

CytokineAssociated JAKsIC50 (nM) for STAT Phosphorylation Inhibition
IL-2JAK1/JAK340 ± 9
IL-6JAK1/JAK233 ± 14
IL-23JAK2/Tyk284 ± 11
IL-31JAK1/JAK225

Data are presented as mean ± SEM for IL-2, IL-6, IL-23. nih.govmedchemexpress.comnii.ac.jp IL-31 IC50 is a reported value. caymanchem.com

This compound has been shown to inhibit IL-2-induced proliferation of T cells in a concentration-dependent manner, with an IC50 of 8.9 ± 3.6 nM. nih.govmedchemexpress.com Furthermore, it can reduce the production of Th1-, Th2-, and Th17-type inflammatory responses in human T cells and mast cells, which are often driven by interleukins such as IL-4, IL-13, and IL-17A. researchgate.net this compound also inhibits IL-4 and IL-13-induced STAT3 phosphorylation in keratinocytes. unisi.itmdpi.comniph.go.jp

Effects on Interferon and Colony-Stimulating Factor Signaling (e.g., IFN-α, IFN-γ, GM-CSF, TSLP)

This compound also modulates signaling pathways mediated by interferons and colony-stimulating factors. It inhibits the phosphorylation of STAT proteins induced by IFN-α and granulocyte/macrophage colony-stimulating factor (GM-CSF). nih.govmedchemexpress.comresearchgate.netdrugbank.comunisi.it

The table below shows the IC50 values for this compound's inhibition of STAT phosphorylation induced by IFN-α and GM-CSF:

Cytokine/FactorAssociated JAKsIC50 (nM) for STAT Phosphorylation Inhibition
IFN-αJAK1/Tyk218 ± 3
GM-CSFJAK2/JAK2304 ± 22

Data are presented as mean ± SEM. nih.govmedchemexpress.comnii.ac.jp

This compound has been observed to suppress IFN-γ production. nih.govmedchemexpress.comresearchgate.net Additionally, it can inhibit the effects of thymic stromal lymphopoietin (TSLP), a cytokine that signals through JAK1 and JAK2 and is implicated in inflammatory itch. nih.govresearchgate.netmdpi.commdpi.comscispace.com

Impact on STAT Protein Phosphorylation (e.g., STAT3, STAT6)

A key aspect of this compound's mechanism is its impact on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.govmedchemexpress.comdrugbank.comguidetopharmacology.orgwikipedia.org As JAKs phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene transcription, this compound's inhibition of JAKs directly prevents STAT phosphorylation. nih.govhmpgloballearningnetwork.comactasdermo.org

Specifically, this compound has been shown to inhibit the phosphorylation of STAT3 and STAT6. nih.govguidetopharmacology.orgmdpi.comniph.go.jpwikipedia.orgresearchgate.netreactome.org For instance, it inhibits IL-31-induced increases in STAT3 phosphorylation levels. caymanchem.com Furthermore, in human epidermal keratinocytes, this compound counteracts the IL-4/IL-13-induced downregulation of genes involved in keratinocyte differentiation by suppressing STAT3 activation. mdpi.comniph.go.jp While both STAT3 and STAT6 are involved in keratinocyte differentiation and chemokine production, respectively, studies suggest that STAT3 plays a predominant role as a negatively acting transcriptional factor for keratinocyte differentiation. niph.go.jp

Effects on Inflammatory Cell Function and Activation

This compound, a novel Janus kinase (JAK) inhibitor, has demonstrated significant inhibitory effects on the activation of various inflammatory cells in vitro, including T cells, B cells, monocytes, and mast cells wikipedia.orguni.lunih.goveasychem.orgguidetoimmunopharmacology.org. These effects are attributed to its ability to inhibit cytokine signaling pathways, which are crucial for the function and activation of these immune cells wikipedia.orguni.lu.

Suppression of T-Cell Activation, Proliferation, and Differentiation

This compound exhibits potent suppressive effects on T-cell activation, proliferation, and differentiation. It has been shown to inhibit interleukin-2 (B1167480) (IL-2)-induced proliferation of T cells in a concentration-dependent manner wikipedia.org. The half-maximal inhibitory concentration (IC50) for this effect was determined to be 8.9 ± 3.6 nM, a potency comparable to that of tofacitinib (B832) (IC50 = 16 nM) wikipedia.org. This inhibitory action on T-cell proliferation is not due to general cytotoxicity, as this compound did not significantly inhibit the proliferation of normal human lung fibroblasts (NHLF) at concentrations up to 10,000 nM wikipedia.org.

Furthermore, this compound potently inhibited T-cell proliferation and activation induced by antigen presentation in vitro. In murine models of skin inflammation, this compound attenuated skin inflammation in a sensitized-lymphocyte transfer model without suppressing T-cell migration, indicating a direct effect on T-cell function rather than cell trafficking. Research also indicates that this compound downmodulates T-cell activation and differentiation, and it can inhibit Th1-, Th2-, and Th17-type inflammatory responses of human T cells in vitro nih.gov.

Table 1: Inhibitory Effects of this compound on T-Cell Proliferation

Cell TypeStimulusEffect MeasuredIC50 (nM)Reference
T cellsIL-2Proliferation8.9 ± 3.6 wikipedia.org

Regulation of B-Cell and Monocyte Activity

Beyond its effects on T cells, this compound also plays a role in regulating the activity of B cells and monocytes. Studies have demonstrated that this compound inhibits the activation of both B cells and monocytes in vitro wikipedia.orguni.lunih.goveasychem.orgguidetoimmunopharmacology.org. Specifically, in human peripheral blood monocytes, this compound effectively suppressed the production of tumor necrosis factor-alpha (TNF-α) when stimulated with granulocyte-macrophage colony-stimulating factor (GM-CSF). This suppression was observed in a concentration-dependent manner, with an IC50 value of 277 ± 146 nM wikipedia.org.

Table 2: Inhibitory Effects of this compound on Monocyte Activity

Cell TypeStimulusEffect MeasuredIC50 (nM)Reference
MonocytesGM-CSFTNF-α production277 ± 146 wikipedia.org

Inhibition of Mast Cell Activation

This compound has been shown to inhibit the activation of mast cells in vitro wikipedia.orguni.lunih.goveasychem.orgguidetoimmunopharmacology.org. Mast cells are critical mediators in allergic diseases and inflammatory responses. This compound inhibited the priming effect of IL-4 on Fcε receptor-dependent TNF-α production in mast cells in a concentration-dependent manner wikipedia.org. The IC50 for this inhibitory effect on TNF-α production in mast cells primed by IL-4 was found to be 133 ± 18 nM wikipedia.org. Further research indicates that this compound suppresses mast cell activation stimulated by either IL-4 or IgE cross-linking. Additionally, this compound is capable of inhibiting Th1-, Th2-, and Th17-type inflammatory responses in mast cells in vitro nih.gov.

Table 3: Inhibitory Effects of this compound on Mast Cell Activation

Cell TypeStimulusEffect MeasuredIC50 (nM)Reference
Mast cellsIL-4TNF-α production (primed)133 ± 18 wikipedia.org

Preclinical Efficacy of Jte 052 in Disease Models

In Vitro Demonstrations of Anti-inflammatory and Immunomodulatory Effects

JTE-052 functions as an inhibitor of the Janus kinase family, which includes JAK1, JAK2, JAK3, and tyrosine kinase 2 (Tyk2). nii.ac.jp These enzymes are critical for the signaling pathways of over 40 cytokines. nii.ac.jp The inhibitory activity of this compound has been quantified, demonstrating its potency against multiple members of the JAK family. nii.ac.jpmdpi.com

Table 1: Inhibitory Concentration (IC50) of this compound on JAK Enzymes

JAK Isoform IC50 (nM)
JAK1 2.8
JAK2 2.6
JAK3 13
Tyk2 58

Data sourced from studies on the enzymatic activity of this compound. nii.ac.jpmdpi.com

Consistent with its enzymatic inhibition profile, this compound has been shown to potently block signaling induced by a range of cytokines in cellular assays. nii.ac.jp This includes pathways activated by interleukin (IL)-2, IL-6, IL-23, granulocyte-macrophage colony-stimulating factor (GM-CSF), and interferon (IFN)-α. nii.ac.jp

The immunomodulatory effects of this compound have been directly assessed in human primary inflammatory cells. In these in vitro studies, the compound demonstrated the ability to inhibit inflammatory responses associated with multiple T helper (Th) cell subsets. researchgate.netnih.gov Specifically, this compound was found to inhibit Th1-, Th2-, and Th17-type inflammatory responses in human T cells and mast cells. researchgate.netnih.gov

Efficacy in In Vivo Animal Models of Inflammatory Conditions

The efficacy of this compound has been evaluated in established rodent models of chronic dermatitis induced by haptens, which are small molecules that elicit an immune response. In a mouse model, oral administration of this compound resulted in the inhibition of skin inflammation. researchgate.netnih.gov This therapeutic effect was associated with a reduction in the levels of inflammatory cytokines within the skin tissue and a decrease in serum immunoglobulin (Ig) E. researchgate.netnih.gov

Furthermore, the potential for topical application was investigated in a rat model of hapten-induced chronic dermatitis. researchgate.netnih.gov The application of a this compound ointment effectively ameliorated the signs of dermatitis. researchgate.netnih.gov

To further explore its therapeutic potential in conditions with varied pathological drivers, this compound was tested in several distinct mouse models relevant to atopic dermatitis and psoriasis. researchgate.netnih.gov These models utilize agents known to be involved in human disease, such as mite extract, thymic stromal lymphopoietin (TSLP), and IL-23, to induce dermatitis. researchgate.netnih.gov Oral administration of this compound was shown to inhibit skin inflammation across all of these induced models. researchgate.netnih.gov

Table 2: Efficacy of Orally Administered this compound in Murine Dermatitis Models

Dermatitis Induction Agent Disease Relevance Observed Effect of this compound
Mite Extract Atopic Dermatitis Inhibition of skin inflammation
Thymic Stromal Lymphopoietin (TSLP) Atopic Dermatitis Inhibition of skin inflammation
Interleukin-23 (IL-23) Psoriasis / Atopic Dermatitis Inhibition of skin inflammation

Findings are based on preclinical studies in mice. researchgate.netnih.gov

Models of Chronic Dermatitis and Atopic Dermatitis

Effects on Skin Inflammation and Associated Biomarkers (e.g., IgE levels, inflammatory cytokines)

This compound has demonstrated significant efficacy in reducing skin inflammation in preclinical rodent models of chronic dermatitis. In studies involving hapten-induced chronic dermatitis in mice, oral administration of this compound effectively inhibited skin inflammation. nih.govresearchgate.net This anti-inflammatory effect was accompanied by a notable reduction in the levels of key biomarkers associated with allergic inflammation. Specifically, there was a decrease in inflammatory cytokines within the skin and a reduction in serum immunoglobulin E (IgE) levels. nih.govresearchgate.net

The compound's mechanism involves the inhibition of Th1-, Th2-, and Th17-type inflammatory responses. nih.gov In contrast to conventional agents like ciclosporin, which only partially inhibited skin inflammation and actually enhanced IgE production, this compound demonstrated a more comprehensive suppression of the inflammatory cascade. nih.govresearchgate.net Topical application of this compound ointment also proved effective, ameliorating hapten-induced chronic dermatitis in rats. nih.gov

Model Key Findings Biomarker Changes
Hapten-Induced Chronic Dermatitis (Mice)Inhibition of skin inflammationReduced inflammatory cytokines in skin; Reduced serum IgE
Hapten-Induced Chronic Dermatitis (Rats)Amelioration of dermatitis (topical application)Not specified

Models of Psoriasis

The therapeutic potential of this compound has been evaluated in mouse models of psoriasis. Oral administration of this compound was shown to inhibit skin inflammation in a psoriasis model induced by interleukin-23 (IL-23). nih.govresearchgate.net The efficacy of this compound in these dermatitis models was reported to be superior to that of conventional therapeutic agents such as ciclosporin and methotrexate (B535133). nih.govresearchgate.net This suggests that by inhibiting the Janus kinase (JAK) signaling pathway, which is crucial for the action of several inflammatory cytokines, this compound can effectively target the underlying mechanisms of psoriatic inflammation. nih.gov

Psoriasis Model Inducing Agent Effect of this compound Comparison
Mouse ModelIL-23Inhibition of skin inflammationSuperior efficacy compared to ciclosporin and methotrexate

Models of Contact Hypersensitivity

In murine models of contact hypersensitivity (CHS), this compound has been shown to regulate the inflammatory response by downmodulating T cell activation and differentiation. nih.gov Oral administration of the compound during both the sensitization and elicitation phases of the CHS response resulted in attenuation of the condition. nih.gov this compound potently inhibited T cell proliferation and activation following antigen presentation in vitro. nih.gov Furthermore, in a sensitized-lymphocyte transfer model, it attenuated skin inflammation without suppressing T cell migration. nih.gov The compound's action is specific to the adaptive immune response, as it did not affect croton oil-induced irritant contact dermatitis. nih.gov The inhibitory effect of this compound is focused on antigen-specific T cell activation and the subsequent inflammation characteristic of acquired skin immunity. nih.gov

Models of Autoimmune Arthritis (e.g., Rat Collagen-Induced Arthritis)

This compound has shown significant therapeutic effects in preclinical models of rheumatoid arthritis, including adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) in rats. nih.govnih.govresearchgate.net In the rat CIA model, this compound was effective in ameliorating articular inflammation and joint destruction. nih.gov Its efficacy was notable even in therapeutic treatment settings where methotrexate, a standard-of-care anchor drug, was ineffective. nih.gov Similarly, in the rat AIA model, this compound significantly attenuated paw swelling in a dose-dependent manner when administered after the onset of arthritis. researchgate.net

Modulation of Articular Inflammation and Joint Destruction in Animal Models

In animal models of autoimmune arthritis, this compound demonstrated robust effects on both inflammation and structural joint damage. nih.govnih.gov In rat adjuvant-induced arthritis (AIA), oral administration of this compound led to improvements in spontaneous locomotor activity, which correlated with the amelioration of articular inflammation, hyperalgesia, and motor function. nih.gov Histological and radiographic assessments confirmed the compound's protective effects. In the AIA model, this compound attenuated inflammatory cell infiltration, synovial cell hyperplasia, and both cartilage and bone destruction in a dose-dependent manner. researchgate.net Radiographic analysis further revealed that this compound significantly attenuated bone destruction in the tarsal and calcaneal bones of arthritic rats. researchgate.net These findings underscore the dual action of this compound in suppressing the inflammatory processes and preventing the progressive joint damage characteristic of chronic arthritis. nih.govresearchgate.net

Arthritis Model Key Effects of this compound
Rat Collagen-Induced Arthritis (CIA)Ameliorated articular inflammation and joint destruction nih.gov
Rat Adjuvant-Induced Arthritis (AIA)Attenuated paw swelling; Reduced inflammatory cell infiltration, synovial hyperplasia, cartilage destruction, and bone destruction nih.govresearchgate.net

Suppressive Effects on IL-2-Induced IFN-γ Production in Mice

This compound demonstrated potent in vivo efficacy in modulating cytokine signaling pathways. nih.gov Oral administration of this compound resulted in a powerful suppression of interleukin-2 (B1167480) (IL-2)-induced interferon-gamma (IFN-γ) production in mice. researchgate.netnih.gov The reported median effective dose (ED50) for this effect was 0.24 mg/kg, which was found to be more potent than that of tofacitinib (B832) (ED50 = 1.1 mg/kg). researchgate.netnih.gov This potent inhibition of the IL-2 signaling pathway highlights this compound's capacity as a highly effective JAK inhibitor for suppressing various types of inflammation driven by cytokine signaling. nih.gov

Compound List

Compound Name
This compound
Ciclosporin
Methotrexate
Tofacitinib

Jte 052 S Role in Skin Barrier Restoration and Pathophysiological Mechanisms

Influence on Keratinocyte Terminal Differentiation

Keratinocyte terminal differentiation is a crucial process for maintaining a healthy epidermal barrier. In inflammatory skin conditions such as atopic dermatitis, this process can be impaired, often due to the influence of pro-inflammatory cytokines. niph.go.jpnih.govnih.gov Interleukin-4 (IL-4) and Interleukin-13 (IL-13), key Th2 cytokines, are known to downregulate genes that are essential for proper keratinocyte differentiation. niph.go.jpmdpi.comnih.govnih.govencyclopedia.pubfrontiersin.orgebi.ac.uk

JTE-052 effectively counteracts this cytokine-induced suppression of keratinocyte differentiation. niph.go.jpmdpi.comnih.govencyclopedia.pub Studies using normal human epidermal keratinocytes (NHEKs) and reconstructed human skin equivalent models have shown that this compound promotes the production of terminal differentiation proteins. niph.go.jpmdpi.comdrugbank.comnih.govencyclopedia.pub Specifically, this compound has been observed to restore the messenger RNA (mRNA) and protein expression levels of filaggrin (FLG) and loricrin (LOR), which are vital markers of keratinocyte terminal differentiation. niph.go.jpmdpi.comnih.govnih.govencyclopedia.pubmdpi.com This restoration occurs even in the presence of IL-4/IL-13, demonstrating this compound's ability to reverse the detrimental effects of these inflammatory mediators on epidermal maturation. niph.go.jpmdpi.comencyclopedia.pub

Promotion of Epidermal Protein Production (e.g., Filaggrin, Natural Moisturizing Factors)

Topical application of this compound has been shown to increase both FLG and NMF levels in various experimental models, including murine models of atopic dermatitis and dry skin, as well as in human skin grafted onto immunocompromised mice. niph.go.jpmdpi.comnih.gov This promotion of FLG and NMF production directly contributes to the improvement of skin barrier function. niph.go.jpmdpi.comnih.gov

The following table summarizes the impact of this compound on key epidermal proteins:

Epidermal Protein/FactorEffect of this compoundRelevant Studies
Filaggrin (FLG)Increased production and restored expression levels niph.go.jpmdpi.comnih.govnih.govencyclopedia.pubmdpi.comresearchgate.netallergylosangeles.comresearchgate.netjt.com
Loricrin (LOR)Restored expression levels niph.go.jpmdpi.com
Involucrin (IVL)Increased expression levels mdpi.com
Natural Moisturizing Factors (NMFs)Increased production niph.go.jpmdpi.comnih.govnih.govresearchgate.netjt.comosakafu-u.ac.jp

Mechanisms Underlying Skin Barrier Improvement

The primary mechanism through which this compound improves skin barrier function involves the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. niph.go.jpmdpi.comwikipedia.orgdrugbank.comnih.govencyclopedia.pubfrontiersin.org In the context of inflammatory skin diseases, cytokines such as IL-4 and IL-13 activate the JAK-STAT pathway. This activation leads to the phosphorylation of STAT3, which subsequently inhibits keratinocyte differentiation and downregulates the expression of crucial barrier-related proteins like filaggrin, loricrin, and involucrin. niph.go.jpmdpi.comnih.govnih.govencyclopedia.pubfrontiersin.org

As a pan-JAK inhibitor, this compound directly inhibits the activities of JAK enzymes, thereby preventing the phosphorylation and activation of STAT3. niph.go.jpmdpi.comwikipedia.orgdrugbank.com By blocking this pathway, this compound effectively reverses the negative impact of inflammatory cytokines on keratinocyte differentiation and epidermal protein production. niph.go.jpmdpi.comencyclopedia.pub This restoration of normal keratinocyte differentiation and the subsequent increase in terminal differentiation proteins and natural moisturizing factors are fundamental to the observed improvement in skin barrier function. niph.go.jpmdpi.comnih.govnih.gov Given that barrier disruption and continuous exposure to allergens are significant factors in the progression of atopic dermatitis, this compound's ability to restore and strengthen the skin barrier represents a crucial therapeutic benefit. niph.go.jpnih.govnih.govresearchgate.net

Preclinical Pharmacological Characterization of Jte 052

In Vitro Pharmacokinetics and Metabolic Stability

Consistent with its high metabolic stability, pharmacokinetic analyses of JTE-052 revealed that the compound is predominantly eliminated from the body as the unchanged parent drug. researchgate.net The primary route of excretion is through the urine. researchgate.net This excretion pattern, where the drug is not significantly broken down into metabolites before being cleared, is a direct consequence of its inherent stability against metabolic enzymes. researchgate.net

Table 1: Summary of In Vitro Metabolic and Excretion Profile of this compound
ParameterFindingImplication
Metabolic Stability High stability against metabolic breakdown observed in pharmacokinetic studies. researchgate.net Higher stability noted in human cells versus animal cells. researchgate.netLow first-pass metabolism, suggesting good potential for bioavailability.
Primary Excretion Route Renal (Urine). researchgate.netThe drug is cleared from the body primarily by the kidneys.
Excreted Form Mainly as the parent (unchanged) drug. researchgate.netConfirms high metabolic stability.

In Vivo Pharmacodynamic Properties in Animal Models

The therapeutic effects of this compound were evaluated in various animal models of inflammatory and autoimmune diseases to establish the relationship between drug exposure and efficacy.

For skin disorders, topical application is a preferred route of administration to minimize systemic side effects. Studies on this compound ointment in animal models were designed to assess its ability to act locally in the skin while limiting absorption into the bloodstream. Preclinical development and subsequent early clinical studies in humans confirmed that systemic exposure to this compound following topical application is low. nih.gov This characteristic is crucial for a topically administered drug, as it indicates a reduced risk of systemic effects.

A clear relationship between this compound exposure and its therapeutic efficacy has been established in multiple rodent models of inflammatory diseases. nih.govmedchemexpress.com

In a mouse model, oral administration of this compound demonstrated potent, dose-dependent suppression of interleukin-2 (B1167480) (IL-2)-induced interferon-gamma (IFN-γ) production, a key inflammatory pathway. medchemexpress.com The effective dose for 50% of the maximal response (ED50) was determined to be 0.24 mg/kg, highlighting the compound's high potency. medchemexpress.com

Furthermore, both oral and topical administration of this compound proved effective in various animal models of dermatitis. Oral this compound inhibited skin inflammation in mouse models of atopic dermatitis and psoriasis. nih.gov When applied topically as an ointment, this compound effectively ameliorated hapten-induced chronic dermatitis in rats. nih.gov In a rat model of collagen-induced arthritis, oral this compound administration prevented the development of paw swelling and reduced inflammatory cell infiltration and bone destruction. medchemexpress.com This demonstrates that achieving sufficient local or systemic exposure to this compound leads to significant anti-inflammatory and disease-modifying effects in relevant preclinical models. nih.govmedchemexpress.com

Table 2: this compound Efficacy in Preclinical Animal Models
Animal ModelAdministration RouteKey Efficacy Finding
Mouse IL-2-Induced IFN-γ ProductionOralPotent suppression of IFN-γ with an ED50 of 0.24 mg/kg. medchemexpress.com
Mouse Models of Atopic Dermatitis & PsoriasisOralInhibited skin inflammation. nih.gov
Rat Hapten-Induced Chronic DermatitisTopicalAmeliorated skin inflammation effectively. nih.gov
Rat Collagen-Induced ArthritisOralPrevented paw swelling, inflammatory cell infiltration, and bone/cartilage destruction. medchemexpress.com

Methodological Approaches in Jte 052 Research

Biochemical and Enzymatic Assays for JAK Activity Assessment

Biochemical and enzymatic assays are fundamental for evaluating the direct inhibitory activity of JTE-052 on individual JAK enzymes. These assays typically utilize recombinant human JAK enzymes, a biotinylated peptide substrate, and [33P]ATP to measure the phosphorylation activity of the kinases nih.govresearchgate.net.

This compound has been demonstrated to potently inhibit all four JAK subtypes: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2). In enzymatic assays, this compound exhibited inhibitory concentrations of 50% (IC50) ranging from 2.6 nM to 58 nM nih.govresearchgate.netniph.go.jpmedchemexpress.commedchemexpress.comglpbio.comarctomsci.com. Furthermore, Lineweaver-Burk plots have shown that this compound's inhibition mode against all JAKs is competitive with adenosine (B11128) triphosphate (ATP), with Ki values ranging from 1.7 nM to 14 nM nih.govresearchgate.netmedchemexpress.commedchemexpress.comglpbio.com. The compound also demonstrated high selectivity, with no inhibition of other kinases tested at concentrations up to 1,000 nM, except for ROCK-II, which showed an IC50 of 141 nM nih.govresearchgate.net.

Table 1: Inhibitory Concentrations (IC50) and Ki Values of this compound for JAK Enzymes

JAK EnzymeIC50 (nM) ± SEMKi (nM) ± SEM
JAK12.8 ± 0.62.1 ± 0.3
JAK22.6 ± 0.21.7 ± 0.0
JAK313 ± 05.5 ± 0.3
Tyk258 ± 914 ± 1

Data are presented as mean ± standard error of the mean (SEM). nih.govresearchgate.netmedchemexpress.commedchemexpress.comglpbio.com

Cell-Based Assays for Cytokine Signaling and Cell Activation

Cell-based assays are crucial for assessing the functional impact of this compound on cytokine signaling pathways and the activation of various inflammatory cells. These assays often involve stimulating human peripheral blood mononuclear cells (hPBMCs) with specific cytokines and then measuring the phosphorylation of Signal Transducer and Activator of Transcription (Stat) proteins, which are downstream effectors of JAK signaling, using techniques like flow cytometry nih.govresearchgate.netmedchemexpress.commedchemexpress.comglpbio.com.

This compound has been shown to inhibit the phosphorylation of Stat proteins induced by a range of cytokines, including Interleukin-2 (B1167480) (IL-2), Interleukin-6 (IL-6), Interleukin-23 (IL-23), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Interferon-alpha (IFN-α) nih.govmedchemexpress.commedchemexpress.comglpbio.commedchemexpress.com. The IC50 values for these inhibitions varied depending on the cytokine and the specific Stat protein involved nih.govmedchemexpress.commedchemexpress.comglpbio.com. For instance, this compound inhibited IL-2-induced Stat5 phosphorylation with an IC50 of 40 ± 9 nM, IL-6-induced Stat3 phosphorylation with an IC50 of 33 ± 14 nM, and IFN-α-induced Stat1 phosphorylation with an IC50 of 18 ± 3 nM nih.govmedchemexpress.commedchemexpress.comglpbio.com.

Beyond Stat phosphorylation, this compound also inhibits the activation and proliferation of various inflammatory cells in vitro, including T cells, B cells, monocytes, and mast cells nih.govmedchemexpress.comnih.govresearchgate.netnih.gov. Specifically, this compound inhibits IL-2-induced proliferation of T cells in a concentration-dependent manner, with an IC50 of 8.9 ± 3.6 nM medchemexpress.commedchemexpress.comglpbio.com.

Table 2: IC50 Values of this compound for Inhibition of Cytokine-Induced Stat Phosphorylation

Cytokine StimulusStat Protein MeasuredIC50 (nM) ± SEM
IL-2Stat540 ± 9
IL-6Stat333 ± 14
IL-23Stat384 ± 11
GM-CSFStat5304 ± 22
IFN-αStat118 ± 3

Data are presented as mean ± standard error of the mean (SEM). nih.govmedchemexpress.commedchemexpress.comglpbio.com

Advanced In Vitro Model Systems

Advanced in vitro model systems, particularly those mimicking human skin, have been instrumental in understanding this compound's effects on skin barrier function and keratinocyte differentiation.

Studies utilizing Normal Human Epidermal Keratinocytes (NHEKs) provide detailed insights into the cellular mechanisms by which this compound influences keratinocyte function. NHEKs are cultured, and their differentiation can be induced by specific conditions, such as culturing in a medium containing 1.5 mmol/L Ca2+ niph.go.jp.

Research on NHEKs has revealed that IL-4 and IL-13 phosphorylate STAT3, which in turn inhibits keratinocyte differentiation niph.go.jpnih.gov. This compound has been shown to suppress STAT3 activation in these cells, thereby improving skin barrier function and promoting the production of terminal differentiation proteins like filaggrin and loricrin (LOR) niph.go.jpnih.govresearchgate.net. Furthermore, this compound has been observed to augment the upregulation of FLG and LOR expression induced by tapinarof, an aryl hydrocarbon receptor (AHR) modulator, and to enhance tapinarof's reversing effects on IL-4-induced FLG and LOR downregulation in NHEKs nih.govresearchgate.net.

Molecular Biology Techniques

Molecular biology techniques, particularly microarray and Gene Ontology (GO) analysis, have been employed to gain a comprehensive understanding of the gene expression changes induced by this compound and its impact on biological processes.

Microarray analysis is used to determine the global effect of cytokines, such as IL-4 and IL-13, on keratinocytes and how this compound modulates these effects niph.go.jpnih.gov. By analyzing gene expression profiles in reconstructed human skin equivalent models, researchers can identify genes that are downregulated by IL-4/IL-13 and subsequently counteracted by this compound niph.go.jp.

Gene Ontology (GO) analysis is then applied to clarify the biological effects of these gene expression changes niph.go.jp. GO analysis categorizes genes into hierarchical terms based on their associated biological processes, molecular functions, and cellular components researchgate.netmelbournebioinformatics.org.au. In the context of this compound research, GO analysis has revealed that IL-4/IL-13 predominantly downregulates gene groups related to crucial functions such as keratinization, keratinocyte differentiation, and epidermal cell differentiation niph.go.jp. This compound's ability to reverse these changes highlights its role in restoring normal skin barrier function niph.go.jp.

Small Interfering RNA (siRNA) Applications

Small interfering RNA (siRNA) technology has been utilized in research involving this compound to investigate the roles of specific signaling molecules in cellular processes affected by the compound. For instance, in studies examining the mechanism of keratinocyte differentiation, small interfering RNA targeting Signal Transducer and Activator of Transcription (STAT) proteins was employed. This approach helped to analyze how STAT proteins, particularly STAT3 and STAT6, are involved in keratinocyte differentiation and chemokine production by keratinocytes, respectively nih.gov. The use of siRNA in conjunction with this compound allowed researchers to dissect the intricate signaling pathways through which this compound exerts its effects, such as suppressing STAT3 activation to improve skin barrier function nih.gov.

In Vivo Experimental Animal Models and Readouts

In vivo experimental animal models have been critical in evaluating the efficacy and mechanisms of action of this compound. These models simulate human inflammatory conditions, allowing for the assessment of this compound's impact on disease progression and various biological readouts. Common models include murine skin inflammation models, such as contact hypersensitivity (CHS) and irritant contact dermatitis, as well as rat collagen-induced arthritis models nih.govnih.govresearchgate.net. Other models include hapten-induced chronic dermatitis in mice, mouse models of atopic dermatitis and psoriasis induced by agents like mite extract, thymic stromal lymphopoietin (TSLP), or interleukin-23 (IL-23), dry skin model mice, and human skin grafted onto immunocompromised mice nih.govresearchgate.netniph.go.jpnih.gov. In a sclerodermatous graft-versus-host disease (GVHD) mouse model, this compound was also investigated nih.gov.

Flow Cytometry for Immune Cell Analysis

Flow cytometry is a widely used technique in this compound research for the identification and characterization of immune cell subsets within heterogeneous populations springernature.comyoutube.com. In studies analyzing the mechanism of action of this compound in murine skin inflammation models, such as contact hypersensitivity, cells isolated from ear tissue or lymph nodes were analyzed using flow cytometry nih.gov. This method allows for the assessment of changes in immune cell populations and their activation status following this compound administration. For example, flow cytometry has been used to measure changes in T cell subsets in the serum of rats researchgate.net.

Cytokine and Immunoglobulin Measurement Techniques (e.g., ELISA, Bead Array)

The measurement of cytokines and immunoglobulins is essential for understanding the inflammatory responses modulated by this compound. Enzyme-linked immunosorbent assay (ELISA) and bead array systems are commonly employed for this purpose nih.govnih.govnih.gov. In this compound research, the amounts of cytokines in cell culture media have been measured using these techniques nih.gov.

This compound has been shown to inhibit various cytokine signaling pathways. It inhibits the phosphorylation of STAT proteins induced by several cytokines, including IL-2, IL-6, IL-23, granulocyte/macrophage colony-stimulating factor (GM-CSF), and interferon-alpha (IFN-α) nih.govresearchgate.netnih.gov. The inhibitory concentrations (IC50) for these effects have been quantified, demonstrating this compound's potency as a JAK inhibitor.

Table 1: this compound's Inhibitory Concentrations (IC50) on Cytokine-Induced STAT Phosphorylation nih.gov

Cytokine StimulusIC50 (nM) ± Standard Deviation
IL-240 ± 9
IL-633 ± 14
IL-2384 ± 11
GM-CSF304 ± 22
IFN-α18 ± 3

Furthermore, oral administration of this compound in hapten-induced chronic dermatitis mouse models led to reduced levels of inflammatory cytokines in the skin and a decrease in immunoglobulin E (IgE) in serum researchgate.netnih.gov. This indicates its ability to modulate systemic and local inflammatory mediators.

Histopathological and Immunostaining Analyses of Tissues

Histopathological and immunostaining analyses provide crucial insights into the morphological and cellular changes occurring in tissues in response to this compound treatment. In rat collagen-induced arthritis models, this compound ameliorated inflammatory cell infiltration, synovial cell hyperplasia, and destruction of cartilage and bone, as observed through histological and radiographic examinations nih.govmedchemexpress.com.

Pathological and immunohistochemical analyses in GVHD mouse models treated with delgocitinib (B607049) revealed a substantial reduction in inflammation and pathological fibrosis in the skin and eyelids researchgate.netresearchgate.net. Immunostaining analysis further demonstrated a significantly lower number of F4/80-positive macrophages in delgocitinib-treated GVHD mice compared to controls nih.gov. Methods for histology and immunostaining typically involve fixing cells with paraformaldehyde, permeabilizing them with methanol, and then probing with specific antibodies, such as anti-B-actin, anti-STAT3, or anti-STAT6 antibodies, followed by detection with fluorescently coupled secondary antibodies niph.go.jp. Hematoxylin & eosin (B541160) staining is also routinely used to visualize general pathological changes in skin tissues researchgate.net.

Cell Proliferation Assays (e.g., Tritiated Thymidine (B127349) Incorporation)

Cell proliferation assays, particularly those utilizing tritiated thymidine incorporation, are employed to measure cell division and assess the impact of this compound on immune cell activation and proliferation nih.govcriver.comrevvity.com. This method involves the incorporation of radiolabeled thymidine into newly synthesized DNA during cell replication, which is then detected by liquid scintillation criver.comrevvity.com.

In studies investigating this compound, the proliferation of lymph node cells was evaluated using tritiated thymidine incorporation nih.gov. Research findings indicate that this compound potently inhibited T cell proliferation and activation induced by antigen presentation in vitro nih.gov. Specifically, this compound inhibited interleukin-2 (IL-2)-induced proliferation of T cells in a concentration-dependent manner, with an IC50 value of 8.9 ± 3.6 nM nih.govmedchemexpress.com. This demonstrates this compound's direct inhibitory effect on the proliferative capacity of T cells, a key aspect of its immunomodulatory activity.

Table 2: Effect of this compound on IL-2-Induced T Cell Proliferation nih.govmedchemexpress.com

Assay TypeThis compound IC50 (nM)
IL-2-induced T cell proliferation8.9 ± 3.6

Comparative Preclinical Analysis and Therapeutic Differentiation

Preclinical Comparison of JTE-052 with Other Janus Kinase Inhibitors (e.g., Tofacitinib (B832), Ruxolitinib)

This compound functions as a pan-JAK inhibitor, demonstrating potent inhibitory activity across all four JAK subtypes: JAK1, JAK2, JAK3, and Tyk2. In enzymatic assays, this compound exhibited IC50 values of 2.8 ± 0.6 nM for JAK1, 2.6 ± 0.2 nM for JAK2, 13 ± 0 nM for JAK3, and 58 ± 9 nM for Tyk2, indicating a strong inhibitory effect on JAK1 and JAK2, with relatively weaker inhibition of JAK3 and Tyk2 bpsbioscience.comwikipedia.orgguidetopharmacology.org. The inhibition mode of this compound towards all JAKs is competitive with adenosine (B11128) triphosphate (ATP) bpsbioscience.comwikipedia.org.

Comparison with Tofacitinib: Tofacitinib, another JAK inhibitor, primarily blocks signaling through JAK1 or JAK3, which are paired with JAK2 selleckchem.com. Tofacitinib inhibits JAK1, JAK2, and JAK3 with nanomolar potency, and Tyk2 with approximately 10-fold weaker potency bpsbioscience.comcellsignal.com. Specifically, tofacitinib has reported IC50 values of 6.1 nM for JAK1, 12 nM for JAK2, 8.0 nM for JAK3, and 176 nM for Tyk2 cellsignal.com. While this compound shares a similar cytokine signaling inhibitory profile with tofacitinib, its potency against JAK3 was found to be approximately 7-fold weaker than that of tofacitinib bpsbioscience.commims.com. Despite this, in a mouse model of IL-2-induced interferon-gamma (IFN-γ) production, oral administration of this compound demonstrated a higher potency with an ED50 value of 0.24 mg/kg, compared to tofacitinib's ED50 of 1.1 mg/kg bpsbioscience.commims.comwikidata.org. This suggests that this compound may possess superior oral bioavailability or a longer target residence time in mice bpsbioscience.com.

Comparison with Ruxolitinib (B1666119): Ruxolitinib is a selective inhibitor primarily targeting JAK1 and JAK2 selleckchem.comtocris.comrndsystems.comwindows.netbiosensis.com. Its reported IC50 values are 3.3 nM for JAK1 and 2.8 nM for JAK2 tocris.comrndsystems.comwindows.netbiosensis.com. Ruxolitinib exhibits greater than 130-fold selectivity for JAK1/2 over JAK3, and approximately 6-fold selectivity over Tyk2 tocris.comrndsystems.comwindows.netbiosensis.com. In comparison to ruxolitinib, this compound's inhibition of JAK2 and Tyk2 was 5- to 8-fold weaker mims.com. Furthermore, ruxolitinib demonstrated greater potency than this compound, particularly in suppressing signaling pathways induced by IL-23, granulocyte-macrophage colony-stimulating factor (GM-CSF), and IFN-α bpsbioscience.com.

Table 1: Comparative JAK Enzyme Inhibitory Activity (IC50, nM)

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)Tyk2 (nM)
This compound2.8 ± 0.62.6 ± 0.213 ± 058 ± 9
Tofacitinib6.1128.0176
Ruxolitinib3.32.8>130-fold selectivity over JAK3~6-fold selectivity over Tyk2

Distinctive Preclinical Therapeutic Profile Against Conventional Agents (e.g., Ciclosporin, Methotrexate (B535133), Tacrolimus (B1663567), Topical Corticosteroids)

This compound has demonstrated a distinctive preclinical therapeutic profile when compared to conventional immunosuppressive and anti-inflammatory agents, particularly in chronic dermatitis models.

This compound has been shown to inhibit Th1-, Th2-, and Th17-type inflammatory responses in human T cells and mast cells in vitro cellsignal.comwikipedia.org. Oral administration of this compound effectively inhibited skin inflammation in hapten-induced chronic dermatitis in mice, leading to reduced levels of inflammatory cytokines in the skin and decreased serum immunoglobulin E (IgE) cellsignal.comwikipedia.org. Its efficacy was also observed in mouse models of atopic dermatitis and psoriasis induced by mite extract, thymic stromal lymphopoietin (TSLP), or IL-23 cellsignal.comwikipedia.org.

Comparison with Ciclosporin: In preclinical models, the maximal efficacy of this compound in various dermatitis models was superior to that of ciclosporin cellsignal.comwikipedia.org. Notably, while ciclosporin partially inhibited skin inflammation, it failed to reduce interleukin-4 (IL-4) production in the skin and, in some instances, even enhanced IgE production in serum cellsignal.comwikipedia.org. This highlights a key difference in their immunomodulatory effects.

Comparison with Methotrexate (MTX): this compound demonstrated superior efficacy compared to methotrexate in preclinical settings. In a collagen-induced arthritis model, this compound successfully ameliorated arthritic symptoms and joint destruction even when administered after the onset of arthritis bpsbioscience.commims.comwikidata.org. In contrast, methotrexate, at doses that showed complete inhibitory effects when administered before arthritis onset, failed to produce inhibitory effects when given after disease establishment under the same conditions bpsbioscience.commims.com. The maximal efficacy of this compound in dermatitis models was also superior to methotrexate cellsignal.comwikipedia.org.

Comparison with Tacrolimus: Topical application of this compound ointment proved more effective in ameliorating hapten-induced chronic dermatitis in rats than tacrolimus ointment cellsignal.comwikipedia.orgfishersci.ca. In a phase II study involving patients with moderate-to-severe atopic dermatitis, this compound ointment at a 3.00% concentration resulted in a mean percentage change in modified Eczema Area and Severity Index (mEASI) score of -72.9%, which was more pronounced than the -62.0% observed with 0.10% tacrolimus ointment selleckchem.comselleckchem.comebsco.commims.com.

Comparison with Topical Corticosteroids: A significant advantage of this compound ointment in preclinical studies is its lack of association with the thinning of normal skin, a common adverse effect observed with topical corticosteroids cellsignal.comwikipedia.orgfishersci.ca. This suggests a potentially improved safety profile for this compound in dermatological applications, particularly concerning long-term use and skin integrity.

Table 2: Preclinical Efficacy Comparison in Dermatitis Models

AgentEffect on Skin InflammationEffect on Cytokine/IgE ProductionDistinctive Features vs. This compound
This compoundInhibits skin inflammation, reduces inflammatory cytokines, reduces serum IgE cellsignal.comwikipedia.orgReduces inflammatory cytokines, reduces serum IgE cellsignal.comwikipedia.orgN/A (reference compound)
CiclosporinPartially inhibits skin inflammation cellsignal.comwikipedia.orgDid not reduce IL-4, enhanced IgE production cellsignal.comwikipedia.orgInferior maximal efficacy cellsignal.comwikipedia.org
MethotrexateLess effective in established arthritis bpsbioscience.commims.comN/A (mechanism in inflammatory diseases not fully understood) mims.comInferior maximal efficacy cellsignal.comwikipedia.org
Tacrolimus (topical)Less effective in hapten-induced chronic dermatitis cellsignal.comwikipedia.orgfishersci.caN/A (calcineurin inhibitor) mims.comLess effective in reducing mEASI scores selleckchem.comselleckchem.comebsco.commims.com
Topical CorticosteroidsEffective in reducing inflammationN/A (broad anti-inflammatory)Associated with skin thinning cellsignal.comwikipedia.orgfishersci.ca

Future Directions in Preclinical and Translational Research of Jte 052

Elucidation of Broader Immunological Implications Beyond Current Models

Initial research on JTE-052 has centered on its efficacy in dermatitis models, but its mechanism as a JAK inhibitor suggests a much wider range of immunological effects. Future preclinical studies are needed to systematically explore these broader implications. This compound has been shown to inhibit inflammatory responses mediated by various T-cell subsets, including Th1, Th2, and Th17 types, in vitro. nih.govresearchgate.net Beyond T-cells, its inhibitory action extends to other key inflammatory cells like B-cells, monocytes, and mast cells. researchgate.net

Further research should aim to dissect the compound's precise effects on the activation, differentiation, and function of these diverse immune cell populations. For instance, while it is known to inhibit T-cell proliferation and activation, studies have also suggested it does not impair dendritic cell migration, a crucial aspect of the immune response. nii.ac.jpsemanticscholar.org A deeper investigation into its differential effects on various immune cell functions could reveal novel therapeutic opportunities and provide a more comprehensive understanding of its immunomodulatory profile. This includes its impact on cytokine production from different cell types and its influence on the complex interplay between innate and adaptive immunity.

Investigation of Novel Therapeutic Applications in Additional Preclinical Disease Models

Given its broad anti-inflammatory and immunomodulatory properties, this compound holds promise for a range of diseases beyond dermatitis. Preclinical evidence has already demonstrated its efficacy in a rat model of collagen-induced arthritis, where it was shown to ameliorate articular inflammation and joint destruction. researchgate.net This finding strongly supports the investigation of this compound in other autoimmune and inflammatory conditions.

Future preclinical research should extend to models of other diseases where JAK-STAT signaling plays a pivotal role. Potential areas of interest could include:

Rheumatoid Arthritis: Building on the positive results in the collagen-induced arthritis model.

Inflammatory Bowel Disease (IBD): Where cytokines that signal through the JAK-STAT pathway are key drivers of pathology.

Alopecia Areata: An autoimmune condition where other JAK inhibitors have shown efficacy.

Vitiligo: Another autoimmune skin disorder where JAK inhibition is a promising therapeutic strategy.

Testing this compound in these and other relevant animal models will be essential to define the scope of its potential therapeutic applications and provide the rationale for future clinical investigations.

Advanced Mechanistic Studies to Refine Understanding of this compound's Biological Effects

This compound functions as an ATP-competitive inhibitor of the JAK family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2). researchgate.netnii.ac.jp This inhibition disrupts the signaling of numerous cytokines and growth factors involved in inflammation and immunity, such as IL-2, IL-6, IL-23, and interferons. researchgate.netnii.ac.jp

Inhibitory Activity of this compound on JAK Enzymes
EnzymeIC50 (nmol/L)
JAK12.8
JAK22.6
JAK313
Tyk258

Data Source: A study of mechanism of action of the JAK inhibitor this compound on Atopic Dermatitis. nii.ac.jp

While the primary mechanism is understood, advanced studies are required to elucidate the finer details of its biological effects. A key area for future research is its impact on non-immune cells. For example, this compound has been shown to improve skin barrier function by suppressing STAT3 activation in keratinocytes, which in turn increases the expression of terminal differentiation proteins like filaggrin. nih.gov This demonstrates a direct effect on tissue-resident cells that contributes significantly to its therapeutic efficacy in atopic dermatitis.

Future mechanistic studies should utilize modern techniques such as transcriptomics, proteomics, and metabolomics to map the downstream consequences of JAK inhibition by this compound in various cell types. This will help to identify novel pathways affected by the drug and could reveal unexpected biological functions, further refining its therapeutic profile.

In Vivo Potency of this compound
ModelEndpointED50 (mg/kg)
Mouse IL-2-induced IFN-γ productionSuppression of IFN-γ0.24

Data Source: Pharmacological properties of this compound: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo. researchgate.net

Development of Predictive Preclinical Biomarkers for this compound Response

To advance this compound into a precision medicine framework, the development of predictive biomarkers is crucial. crownbio.com Biomarkers can help identify patients who are most likely to respond to treatment, enabling more effective clinical trial design and, ultimately, better patient outcomes. crownbio.comdrugtargetreview.com Preclinical research provides the ideal platform for the initial discovery and validation of such biomarkers.

Future translational studies should focus on identifying pharmacodynamic biomarkers that confirm the biological activity of this compound in target tissues, as well as predictive biomarkers that correlate with treatment efficacy. drugtargetreview.com

Potential strategies for preclinical biomarker discovery include:

In Vitro Screening: Utilizing large panels of immune cells from different donors to correlate the in vitro sensitivity to this compound with specific genetic or molecular signatures. crownbio.com

Analysis of Preclinical Models: Collecting tissue and blood samples from animal models treated with this compound to identify changes in gene expression, protein levels, or cell populations that correlate with a positive therapeutic response. oncotarget.com

Systems Biology Approaches: Integrating data from preclinical studies to build computational models that can predict treatment response based on a combination of factors. crownbio.com

The identification of robust preclinical biomarkers will be a critical step in translating the promise of this compound into tailored and effective therapies for patients with a wide range of inflammatory and autoimmune diseases. crownbio.com

Q & A

Q. What is the molecular mechanism of JTE-052 in suppressing cytokine signaling pathways, and how can researchers validate its selectivity across JAK isoforms?

this compound inhibits JAK isoforms with varying potency (IC50 values: 2.8 nM for JAK1, 2.6 nM for JAK2, 13 nM for JAK3, and 58 nM for Tyk2) . To validate selectivity, researchers should employ enzyme activity assays under standardized ATP concentrations and compare inhibition profiles against reference inhibitors (e.g., tofacitinib, ruxolitinib). Cellular assays using cytokine-stimulated pathways (e.g., IL-2/IFN-γ, IL-6/STAT3) can confirm functional selectivity .

Q. What experimental design considerations are critical for in vivo studies of this compound in autoimmune disease models?

Key considerations include:

  • Dosing regimen : Administer this compound 1 hour pre-challenge for optimal pharmacokinetic alignment with cytokine surges (e.g., IL-2-induced IFN-γ suppression in mice) .
  • Endpoint selection : Combine histopathology (e.g., synovial hyperplasia in arthritis models) with radiologic assessment of bone erosion to capture therapeutic efficacy .
  • Control groups : Use vehicle controls and benchmark inhibitors (e.g., tofacitinib) to contextualize potency differences .

Q. How can researchers ensure reproducibility when testing this compound’s anti-inflammatory effects in vitro?

Standardize cell culture conditions (e.g., primary human T cells vs. murine macrophages) and cytokine stimulation protocols. Include IC50 calculations from dose-response curves and validate findings using orthogonal methods like flow cytometry (e.g., CD4<sup>+</sup> cell cytokine profiling) .

Advanced Research Questions

Q. How should researchers address contradictions between this compound’s enzyme inhibition data and its cellular efficacy profiles?

For example, this compound shows weaker JAK3 inhibition in enzyme assays but comparable cellular efficacy to tofacitinib. To resolve this:

  • Perform kinetic binding assays to assess JAK-STAT complex stability.
  • Use phospho-specific flow cytometry to map downstream signaling nodes (e.g., STAT1/3/5 activation) across cell types .
  • Analyze ATP competition effects, as cellular ATP levels may modulate inhibitor binding .

Q. What methodologies are optimal for evaluating this compound’s long-term safety profile in preclinical studies?

  • Conduct toxicokinetic studies with repeated dosing in rodent models, monitoring liver enzymes (ALT/AST) and hematologic parameters.
  • Use transcriptomic profiling (RNA-seq) to identify off-target gene expression changes in immune and non-immune tissues.
  • Compare results with clinical safety data from analogous JAK inhibitors to predict translational risks .

Q. How can researchers optimize this compound dosing regimens to balance efficacy and toxicity in heterogeneous disease models?

Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling using serial plasma and tissue sampling. For example, in collagen-induced arthritis models, correlate trough plasma concentrations with synovial inflammation scores. Adjust dosing intervals based on drug half-life and target engagement metrics .

Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in high-variability assays?

Use nonlinear regression models (e.g., four-parameter logistic curves) for IC50 estimation. Apply mixed-effects models to account for batch-to-batch variability in primary cell experiments. For in vivo data, use ANOVA with post-hoc corrections for multiple comparisons .

Q. How should researchers design studies to compare this compound with next-generation JAK inhibitors?

  • Include head-to-head enzymatic and cellular assays under matched conditions (e.g., ATP concentration, cell type).
  • Prioritize transcriptional profiling (e.g., Nanostring panels) to identify pathway-specific differences beyond canonical JAK-STAT inhibition.
  • Use computational docking simulations to rationalize structural determinants of potency differences .

Data Interpretation and Reporting Standards

Q. What criteria should guide the inclusion of this compound data in peer-reviewed publications?

Follow ARRIVE guidelines for preclinical studies: report sample sizes, randomization methods, and blinding protocols. Provide raw data for key endpoints (e.g., inflammation scores, IC50 values) in supplementary materials. Disclose conflicts of interest related to compound sourcing .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Perform ex vivo validation using primary cells from treated animals. For example, isolate splenocytes post-dosing and challenge with cytokines to assess residual JAK-STAT activity. Integrate metabolomic data to explore tissue-specific drug distribution effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.